REACTION_CXSMILES
|
CO[CH2:3][NH:4][C:5](=[O:9])[C:6]([CH3:8])=[CH2:7].C([O:15][CH2:16][C:17]1[CH:22]=[CH:21]C=[CH:19][CH:18]=1)(=O)C(C)=C.C(O)(=[O:27])C(C)=C.C(S)CCCCCCCCCCC.CC(N=NC(C#N)(C)C)(C#N)C.COCNC(=O)C(C)=C.C(OCC1C=CC=CC=1)(=O)C(C)=C.C(O)(=O)C(C)=C>COCCO>[C:16]([C:17]1[CH:22]=[CH:21][C:3]([NH:4][C:5](=[O:9])[C:6]([CH3:8])=[CH2:7])=[CH:19][CH:18]=1)([OH:15])=[O:27] |f:5.6.7|
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Name
|
|
Quantity
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0.35 g
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
N-methoxymethyl methacrylamide benzyl methacrylate methacrylic acid
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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COCNC(C(=C)C)=O.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)O
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Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
COCNC(C(=C)C)=O
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
199.8 g
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
COCNC(C(=C)C)=O
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0.225 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a heating mantle, temperature controller, mechanical stirrer, condenser, pressure
|
Type
|
ADDITION
|
Details
|
addition funnel and nitrogen inlet
|
Type
|
ADDITION
|
Details
|
were added over two hours at 80° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resin solution was precipitated in powder form
|
Type
|
FILTRATION
|
Details
|
a Lab Dispersator (4000 RPM) and then filtered
|
Type
|
CUSTOM
|
Details
|
The resulting powder was dried at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The next day, a tray containing the polymer
|
Type
|
CUSTOM
|
Details
|
was placed in oven at 110° F.
|
Type
|
CUSTOM
|
Details
|
(43° C.)
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)NC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |